N-(4-methoxybenzyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzamide group, and a methoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Attachment of Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of Methoxyphenyl Moiety: The methoxyphenyl group is typically introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxo derivatives of the thiazolidinone ring.
Reduction: Reduced forms of the thiazolidinone ring and benzamide group.
Substitution: Substituted derivatives at the methoxyphenyl moiety.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide: has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-[(4-methoxyphenyl)methyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide: can be compared with other thiazolidinone derivatives:
Similar Compounds: Thiazolidinediones, benzamides, and other thiazolidinone derivatives.
Uniqueness: The presence of the methoxyphenyl moiety and the specific substitution pattern on the thiazolidinone ring make this compound unique in terms of its chemical properties and potential biological activities.
Properties
Molecular Formula |
C26H26N2O3S |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide |
InChI |
InChI=1S/C26H26N2O3S/c1-31-23-13-7-20(8-14-23)17-27-25(30)21-9-11-22(12-10-21)26-28(24(29)18-32-26)16-15-19-5-3-2-4-6-19/h2-14,26H,15-18H2,1H3,(H,27,30) |
InChI Key |
JFLROUYVSUYVED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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